REACTION_CXSMILES
|
[N:1]1([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]([O:12]CC3C=CC=CC=3)=[O:11])[C:4]=2[CH:3]=[CH:2]1.[H][H]>[Pd].CO.O>[C:23]([O:22][C:20]([N:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]([OH:12])=[O:11])[C:4]=2[CH:3]=[CH:2]1)=[O:21])([CH3:26])([CH3:24])[CH3:25]
|
Name
|
4-benzyl 1-tert-butyl 1H-indole-1,4-dicarboxylate
|
Quantity
|
6.37 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC=2C(=CC=CC12)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
964 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
95.6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through a bed of celite
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with cold MeOH (20 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=CC=2C(=CC=CC12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |